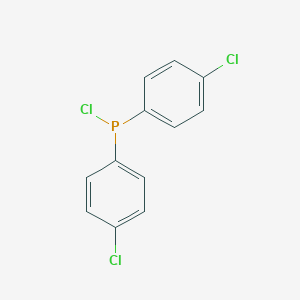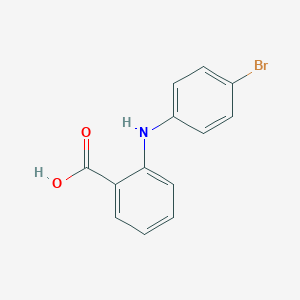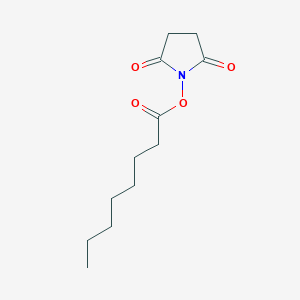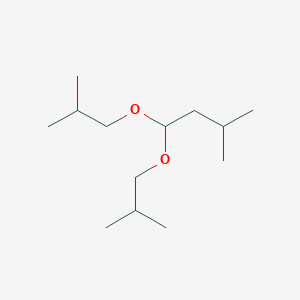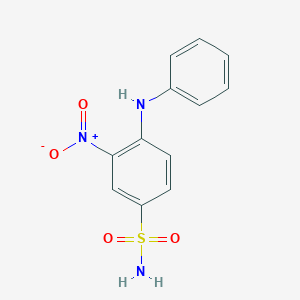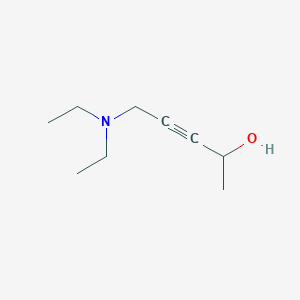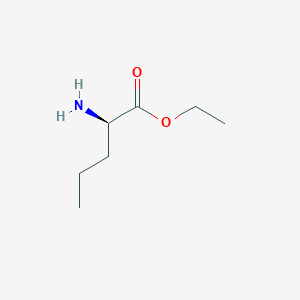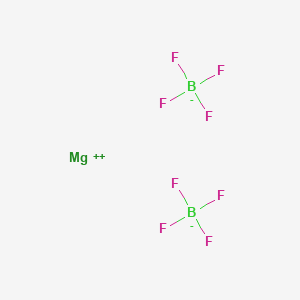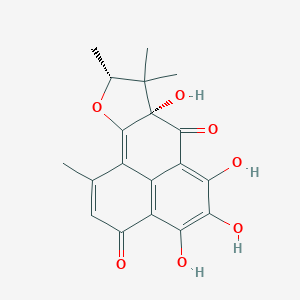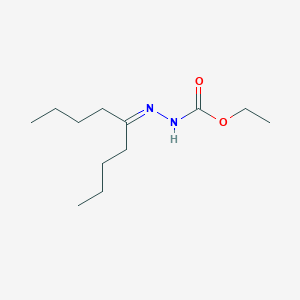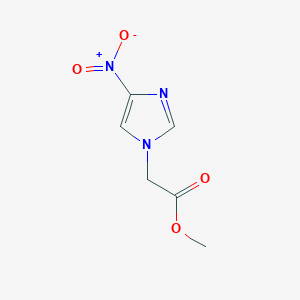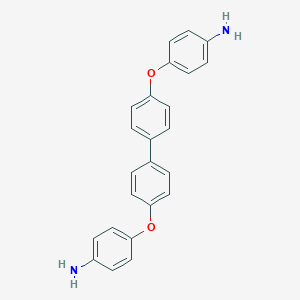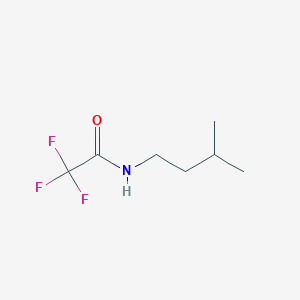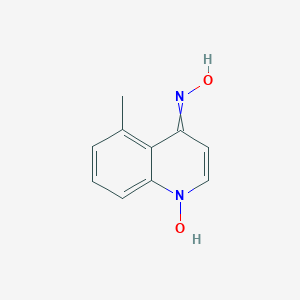
4-(Hydroxyamino)-5-methylquinoline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxyamino)-5-methylquinoline 1-oxide, commonly known as HMAQO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HMAQO is a derivative of quinoline, a heterocyclic aromatic organic compound that is widely used in the pharmaceutical industry for the synthesis of various drugs. HMAQO has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of HMAQO is not fully understood, but it is thought to involve the formation of reactive oxygen species (ROS) that can cause oxidative damage to cellular components, including DNA. HMAQO has been shown to induce DNA damage through the formation of 8-oxoguanine, a common marker of oxidative DNA damage. Additionally, HMAQO has been found to inhibit the activity of certain enzymes involved in DNA repair, further contributing to its potential as a cancer therapeutic.
Efectos Bioquímicos Y Fisiológicos
HMAQO has been found to have a range of interesting biochemical and physiological effects. In addition to its ability to induce DNA damage, HMAQO has been shown to inhibit the activity of certain enzymes involved in DNA repair, including poly(ADP-ribose) polymerase (PARP) and DNA ligase III. HMAQO has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, HMAQO has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HMAQO in lab experiments is its ability to induce DNA damage in a dose-dependent manner. This allows researchers to study the effects of DNA damage on cellular processes, such as DNA repair and apoptosis. Additionally, HMAQO has been found to have a relatively low toxicity profile, making it a safe and effective tool for scientific research. However, one limitation of using HMAQO is its relatively complex synthesis process, which can be time-consuming and require specialized equipment.
Direcciones Futuras
There are several potential future directions for research involving HMAQO. One area of interest is in the development of HMAQO-based therapeutics for the treatment of cancer. HMAQO has been shown to induce apoptosis in cancer cells and inhibit the activity of enzymes involved in DNA repair, making it a promising candidate for further investigation. Additionally, further research is needed to fully understand the mechanism of action of HMAQO and its effects on cellular processes, such as DNA repair and apoptosis. Finally, the development of more efficient and cost-effective synthesis methods for HMAQO could facilitate its use in scientific research and potential therapeutic applications.
Métodos De Síntesis
HMAQO can be synthesized through a multi-step process that involves the reaction of 5-methylquinoline with various reagents to produce the desired product. One commonly used method involves the reaction of 5-methylquinoline with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting product is then oxidized using hydrogen peroxide and sodium hydroxide to produce HMAQO.
Aplicaciones Científicas De Investigación
HMAQO has been found to have a range of potential applications in scientific research. One area of interest is in the study of DNA damage and repair mechanisms. HMAQO has been shown to induce DNA damage in a dose-dependent manner, making it a useful tool for investigating the mechanisms of DNA repair. Additionally, HMAQO has been found to inhibit the activity of certain enzymes involved in DNA repair, making it a potential therapeutic agent for cancer treatment.
Propiedades
Número CAS |
13442-07-4 |
|---|---|
Nombre del producto |
4-(Hydroxyamino)-5-methylquinoline 1-oxide |
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-2-4-9-10(7)8(11-13)5-6-12(9)14/h2-6,13-14H,1H3 |
Clave InChI |
FLGDCHZQYUQJHN-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NO)C=CN(C2=CC=C1)O |
SMILES canónico |
CC1=C2C(=NO)C=CN(C2=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




